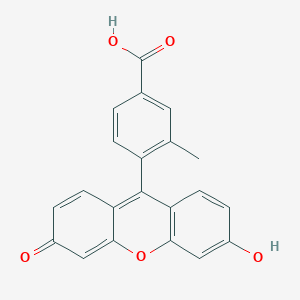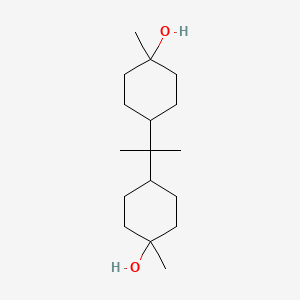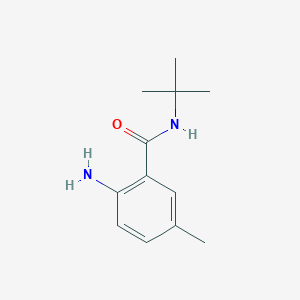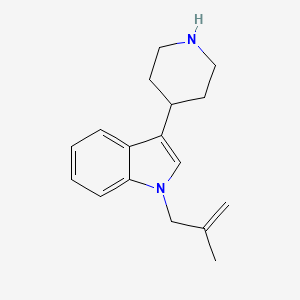
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a piperidine ring and a methylprop-2-en-1-yl group attached to the indole core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole core.
Addition of the Methylprop-2-en-1-yl Group: This step may involve alkylation reactions, where the indole core is treated with an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to biological effects. The piperidine ring may enhance binding affinity and specificity to certain targets.
相似化合物的比较
Similar Compounds
1H-Indole: The parent compound of the indole family.
3-(Piperidin-4-yl)-1H-indole: Lacks the methylprop-2-en-1-yl group.
1-(2-Methylprop-2-en-1-yl)-1H-indole: Lacks the piperidine ring.
Uniqueness
1-(2-Methylprop-2-en-1-yl)-3-(piperidin-4-yl)-1H-indole is unique due to the presence of both the piperidine ring and the methylprop-2-en-1-yl group, which may confer distinct chemical and biological properties compared to other indole derivatives.
属性
CAS 编号 |
648882-72-8 |
|---|---|
分子式 |
C17H22N2 |
分子量 |
254.37 g/mol |
IUPAC 名称 |
1-(2-methylprop-2-enyl)-3-piperidin-4-ylindole |
InChI |
InChI=1S/C17H22N2/c1-13(2)11-19-12-16(14-7-9-18-10-8-14)15-5-3-4-6-17(15)19/h3-6,12,14,18H,1,7-11H2,2H3 |
InChI 键 |
JXXPAWWLMYMXLF-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CN1C=C(C2=CC=CC=C21)C3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(2S)-1,3-Dihydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B12611945.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
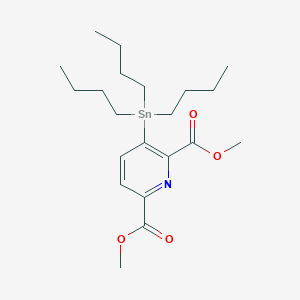
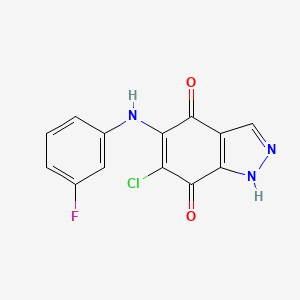
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
